Folic acid, methyl-
Description
Nomenclature and Active Folate Form Context
L-methylfolate is known by several names in scientific literature, which can often be a source of confusion. Its most common designations include L-5-methyltetrahydrofolate (L-5-MTHF), (6S)-5-methyltetrahydrofolate, and levomefolic acid. ro.cowikipedia.org The "L" and "(6S)" prefixes are crucial as they denote the specific stereoisomer that is biologically active in the human body. methyl-life.com This active form is the end product of the metabolic pathway for all dietary folates and synthetic folic acid. americanpregnancy.org
Unlike other forms of folate that require enzymatic conversion to become active, L-methylfolate is readily available for cellular use. allergyresearchgroup.com This distinction is fundamental to understanding its biochemical significance. The various synonyms for this compound all refer to the same active molecule that participates directly in vital metabolic pathways. seekinghealth.com
Interactive Table: Nomenclature of L-Methylfolate
| Common Name | Abbreviation | IUPAC Name | Chirality |
|---|---|---|---|
| L-Methylfolate | L-MTHF | (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | Biologically Active Isomer |
| Levomefolic acid | (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | Biologically Active Isomer | |
| (6S)-5-methyltetrahydrofolate | (6S)-5-MTHF | (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | Biologically Active Isomer |
Physiological Preeminence within Folate Metabolism
L-methylfolate holds a position of physiological preeminence as it is the primary form of folate found in circulation and is the direct participant in the one-carbon metabolism cycle. wikipedia.orgpharmarte.com This cycle is a network of interrelated biochemical reactions essential for the methylation of homocysteine to methionine, a crucial step for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for numerous reactions. seekinghealth.com
Furthermore, L-methylfolate is the only form of folate that can cross the blood-brain barrier, highlighting its critical role in the central nervous system. nutripath.com.aucancer.gov Within the brain, it is integral to the synthesis of key neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). genesight.comcambridge.org Its direct availability bypasses the complex enzymatic conversion steps required by other folate forms, ensuring a steady supply for these vital neurological functions. genesight.com The physiological importance of L-methylfolate is further underscored by its role in DNA synthesis and repair, making it indispensable for cell division and growth. allergyresearchgroup.com
Comparative Analysis with Synthetic Folate Precursors in Biological Systems
A comparative analysis of L-methylfolate with its synthetic precursor, folic acid, reveals significant differences in their journey through biological systems. Folic acid, a synthetic oxidized form of folate, is not biologically active and must undergo a multi-step enzymatic reduction to become L-methylfolate. wikipedia.orgallergyresearchgroup.com This conversion is primarily mediated by the enzyme dihydrofolate reductase (DHFR) and subsequently by methylenetetrahydrofolate reductase (MTHFR). ro.conutripath.com.au
The efficiency of this conversion can be compromised in individuals with common genetic polymorphisms in the MTHFR gene. allergyresearchgroup.commotherschoiceproducts.com It is estimated that a significant portion of the population has MTHFR gene variations that reduce the enzyme's activity, potentially leading to lower levels of active folate. nih.gov In contrast, L-methylfolate bypasses this entire enzymatic pathway, ensuring its bioavailability regardless of an individual's MTHFR genotype. genesight.comexamine.com
Bioavailability studies have indicated that L-methylfolate is at least as effective as folic acid in improving folate status, as measured by blood concentrations of folate and reductions in plasma homocysteine levels. pharmarte.compharmarte.com Furthermore, research suggests that supplementation with L-methylfolate does not mask the hematological symptoms of vitamin B12 deficiency to the same extent that high doses of folic acid can. pharmarte.comexamine.com Another key difference lies in the potential for unmetabolized folic acid to accumulate in the circulation, the long-term consequences of which are not fully understood. examine.com L-methylfolate, being the natural and active form, does not present this issue. methyl-life.com
Interactive Table: L-Methylfolate vs. Folic Acid
| Feature | L-Methylfolate | Folic Acid |
|---|---|---|
| Form | Biologically active, reduced form | Synthetic, oxidized form |
| Enzymatic Conversion | Not required for activation | Requires multi-step enzymatic conversion (DHFR, MTHFR) |
| Bioavailability | High, not dependent on MTHFR genotype | Can be limited by MTHFR polymorphisms |
| Blood-Brain Barrier | Crosses the blood-brain barrier | Does not cross the blood-brain barrier |
| Unmetabolized Form | Does not accumulate in the bloodstream | Can accumulate in the bloodstream |
Structure
2D Structure
3D Structure
Properties
CAS No. |
70114-87-3 |
|---|---|
Molecular Formula |
C20H21N7O6 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C20H21N7O6/c1-33-14(28)7-6-13(19(31)32)25-17(29)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(30)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,29)(H,31,32)(H3,21,23,26,27,30)/t13-/m0/s1 |
InChI Key |
BNZPKFAGFVCCMO-ZDUSSCGKSA-N |
SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folic acid, methyl-; x-Methyl folic acid; x-Methylfolic acid; x-Methylpteroylglutamic acid; |
Origin of Product |
United States |
Fundamental Biochemical Pathways Involving L Methylfolate
The One-Carbon Metabolism Cycle
The one-carbon metabolism cycle, also referred to as folate metabolism, is a complex network of enzymatic reactions involving various forms of folate that carry and transfer one-carbon units. These one-carbon units, which can be in the form of methyl (-CH₃), methylene (B1212753) (-CH₂-), methenyl (=CH-), formyl (-CHO), or formimino (-CH=NH) groups, are essential for a variety of biosynthetic pathways. nih.govwikipedia.org L-Methylfolate is a key player in this cycle, specifically as the primary methyl group donor. ocufolin.chseekinghealth.comwikipedia.org
Interconversion of Folate Species and Rate-Limiting Enzymatic Steps
Dietary folates and synthetic folic acid undergo a series of enzymatic conversions within the body to become biologically active. nutripath.com.auseekinghealth.com This process involves the reduction of folate and the addition of one-carbon units at various oxidation states, ultimately leading to the formation of L-Methylfolate. Several enzymes catalyze these interconversions, with certain steps being rate-limiting and subject to genetic variations that can impact the efficiency of folate metabolism. nutripath.com.auresearchgate.netnih.gov
Dihydrofolate Reductase (DHFR) and Tetrahydrofolate (THF) Production
The initial step in the activation of both dietary folates and synthetic folic acid involves the enzyme dihydrofolate reductase (DHFR). nutripath.com.au DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. wikipedia.orgresearchgate.net This is a crucial step as THF is the central hub of the one-carbon metabolism cycle, serving as the primary acceptor and carrier of one-carbon units. ocufolin.chnih.govwikipedia.org Synthetic folic acid must first be reduced to DHF and then to THF by DHFR before it can enter the folate pool for further metabolism. nutripath.com.au
Methylenetetrahydrofolate Reductase (MTHFR) Catalysis and L-Methylfolate Generation
Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in the folate pathway, catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) to 5-methyltetrahydrofolate (5-MTHF), which is L-Methylfolate. wikipedia.orgnih.govwikipedia.org This reaction is considered the rate-limiting step in the generation of L-Methylfolate. wikipedia.org The methyl group carried by L-Methylfolate is essential for the remethylation of homocysteine to methionine. ocufolin.chwikipedia.orgmdpi.com Genetic polymorphisms in the MTHFR gene, particularly the 677C>T variant, can lead to reduced enzyme activity, potentially impacting the production of L-Methylfolate and leading to elevated homocysteine levels. seekinghealth.comresearchgate.netnih.govmdpi.commedlineplus.gov
Methionine Synthase (MS) and Methionine Synthase Reductase (MTRR) Functional Interplay
L-Methylfolate's primary role is as the methyl donor for the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR). nih.gov MS catalyzes the transfer of a methyl group from L-Methylfolate to homocysteine, converting homocysteine into methionine. ocufolin.chwikipedia.orgmdpi.com This reaction requires vitamin B₁₂ (cobalamin) as a cofactor. Methionine synthase reductase (MTRR) is an enzyme that is essential for maintaining the activity of MS by reducing oxidized vitamin B₁₂ back to its active state. The functional interplay between MS and MTRR is therefore vital for the efficient remethylation of homocysteine and the regeneration of THF from L-Methylfolate, allowing THF to participate in other one-carbon transfer reactions. mdpi.com Genetic variations in MTR and MTRR genes can also affect the efficiency of this pathway. mdpi.com
Interconnectivity with the Transmethylation (Methionine) Cycle
The one-carbon metabolism cycle is intimately linked with the transmethylation cycle, also known as the methionine cycle. L-Methylfolate serves as the bridge between these two cycles by providing the methyl group necessary for the conversion of homocysteine to methionine, catalyzed by methionine synthase. ocufolin.chwikipedia.orgmdpi.com Methionine is then converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions throughout the body, including the methylation of DNA, RNA, proteins, lipids, and neurotransmitters. wikipedia.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to methionine (requiring L-Methylfolate and vitamin B₁₂) or directed into the transsulfuration pathway.
Synergistic Pathways: Transsulfuration and Tetrahydrobiopterin (B1682763) (BH4) Cycles
The one-carbon metabolism cycle and its connection to the methionine cycle are also linked to other crucial biochemical pathways, including the transsulfuration pathway and the tetrahydrobiopterin (BH4) cycle.
The transsulfuration pathway provides an alternative fate for homocysteine. Instead of being remethylated to methionine, homocysteine can be converted to cysteine, a precursor for glutathione (B108866) synthesis, a major cellular antioxidant. This pathway involves the enzymes cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CTH). The flow of homocysteine through the remethylation or transsulfuration pathways is influenced by the availability of cofactors, including L-Methylfolate and vitamin B₁₂ for remethylation, and vitamin B₆ for transsulfuration.
The tetrahydrobiopterin (BH4) cycle is essential for the synthesis of several neurotransmitters, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), as well as nitric oxide. psychiatrictimes.comfrontiersin.org While not directly part of folate metabolism, the BH4 cycle is indirectly influenced by L-Methylfolate. Folate deficiency or impaired folate metabolism, including reduced L-Methylfolate availability, can impact the synthesis or regeneration of BH4, potentially affecting neurotransmitter synthesis. researchgate.netfrontiersin.org Research suggests that L-Methylfolate may play a role in activating BH4, thereby supporting monoamine synthesis in the brain. psychiatrictimes.comfrontiersin.org
These interconnected pathways underscore the central role of L-Methylfolate in maintaining metabolic balance and supporting diverse physiological functions.
Data Table: Key Enzymes and Substrates in L-Methylfolate Metabolism
| Enzyme | Key Substrate(s) | Product(s) | Role in L-Methylfolate Pathway |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | Tetrahydrofolate (THF) | Reduces DHF to THF, essential for generating the folate pool. wikipedia.orgresearchgate.net |
| Serine Hydroxymethyltransferase (SHMT) | Serine, Tetrahydrofolate (THF) | Glycine (B1666218), 5,10-CH₂-THF | Generates 5,10-CH₂-THF from THF and serine. wikipedia.org |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylenetetrahydrofolate (5,10-CH₂-THF) | 5-Methyltetrahydrofolate (5-MTHF/L-Methylfolate) | Catalyzes the rate-limiting step in L-Methylfolate synthesis. wikipedia.orgwikipedia.org |
| Methionine Synthase (MS/MTR) | Homocysteine, L-Methylfolate | Methionine, Tetrahydrofolate (THF) | Transfers a methyl group from L-Methylfolate to homocysteine. ocufolin.chnih.gov |
| Methionine Synthase Reductase (MTRR) | Methylcobalamin (oxidized) | Methylcobalamin (reduced) | Maintains the active state of the MS cofactor, vitamin B₁₂. mdpi.com |
Detailed Research Findings
Research has extensively investigated the biochemical roles of L-Methylfolate and the impact of impaired folate metabolism. Studies have shown that L-Methylfolate is more effective than synthetic folic acid in increasing plasma folate levels and reducing homocysteine, particularly in individuals with MTHFR polymorphisms. ocufolin.ch For instance, a study involving healthy volunteers found that 113 µg of L-Methylfolate was more effective than 100 µg of folic acid (equimolar) in reducing homocysteine levels over 24 weeks. ocufolin.ch Another double-blind study in hyperhomocysteinemia patients demonstrated that 1000 µg of L-5-methylfolate was more effective in reducing homocysteine than 1000 µg of folic acid over 8 weeks. ocufolin.ch
Clinical trials have also explored the potential therapeutic applications related to L-Methylfolate's biochemical functions. A multicenter, randomized, double-blind, placebo-controlled trial involving over 200 diabetic patients with neuropathy showed that a combination including L-Methylfolate (3000 µg/d), vitamin B₁₂ (2000 µg/d), and vitamin B₆ (35 mg/d) significantly reduced homocysteine levels. ocufolin.ch Research also suggests a link between L-Methylfolate and neurological function due to its ability to cross the blood-brain barrier and its role in neurotransmitter synthesis via the BH4 pathway. ocufolin.chpsychiatrictimes.comfrontiersin.org Studies have investigated L-Methylfolate augmentation in conditions like major depressive disorder, with some findings indicating potential benefits, particularly in patients with certain genetic profiles. psychiatrictimes.comresearchgate.netfrontiersin.org For example, a randomized study of L-methylfolate as adjunctive therapy in patients with MDD who had a partial response or no response to SSRIs showed a significantly higher response rate in the L-methylfolate group compared to placebo. psychiatrictimes.comresearchgate.net
These findings underscore the importance of L-Methylfolate as the metabolically active form of folate and highlight the clinical relevance of the biochemical pathways in which it participates.
L-Methylfolate as a Principal Methyl Group Donor
L-Methylfolate functions as a primary donor of methyl groups in the body seekinghealth.comthorne.comamazon.com. This methyl donation is critical for the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase (MTR), which requires vitamin B12 as a cofactor ocufolin.chseekinghealth.comfrontiersin.org. This conversion is a central step in the methylation cycle.
S-Adenosylmethionine (SAM) Synthesis and Methylation Potential
The methionine produced from the remethylation of homocysteine is subsequently converted into S-Adenosylmethionine (SAM) seekinghealth.commethyl-life.comeuropeanreview.org. SAM, also known as SAMe or AdoMet, is synthesized from methionine and ATP through the action of the enzyme methionine adenosyltransferase (MAT) europeanreview.orgnih.gov. SAM is recognized as the primary methyl donor for a vast array of methylation reactions throughout the body europeanreview.orgnih.govcreative-proteomics.com. These reactions are crucial for modifying various molecules, including DNA, RNA, proteins (such as histones), phospholipids, and neurotransmitters nih.govcreative-proteomics.comuzh.ch. The ratio of SAM to its byproduct, S-Adenosylhomocysteine (SAH), is often referred to as the cellular methylation potential, reflecting the cell's capacity for methylation uzh.ch. A high SAM/SAH ratio generally indicates robust methylation capacity creative-proteomics.com.
S-Adenosylhomocysteine (SAH) and Allosteric Regulatory Mechanisms
S-Adenosylhomocysteine (SAH) is formed as a byproduct when SAM donates its methyl group in methylation reactions frontiersin.orgcreative-proteomics.comwikipedia.org. SAH is structurally similar to SAM but lacks the methyl group creative-proteomics.com. Functionally, SAH acts as a potent competitive inhibitor of many methyltransferase enzymes creative-proteomics.comoncoscience.usnih.gov. This inhibitory effect is a crucial feedback mechanism that helps regulate methylation processes within the cell creative-proteomics.comnih.gov. The timely removal of SAH is vital for maintaining efficient methylation creative-proteomics.com. The enzyme S-adenosylhomocysteine hydrolase (SAHH) catalyzes the hydrolysis of SAH into homocysteine and adenosine (B11128) frontiersin.orgcreative-proteomics.com.
The balance between SAM and SAH is critical for maintaining proper methylation status nih.gov. An accumulation of SAH can lead to the inhibition of methyltransferases, thereby reducing the cell's ability to perform essential methylation reactions creative-proteomics.com. This intricate interplay between SAM synthesis (supported by L-methylfolate) and SAH-mediated inhibition provides a dynamic regulatory system for cellular methylation. Research findings highlight that the status of methionine metabolism, influenced by factors including folate availability, directly impacts levels of SAM and SAH, thereby affecting histone methylation and gene transcription nih.gov.
Elucidation of L Methylfolate S Molecular Mechanisms of Action
Epigenetic Regulation via DNA Methylation
Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence researchgate.netnih.gov. DNA methylation, a key epigenetic mechanism, involves the addition of a methyl group to cytosine bases, primarily within CpG dinucleotides nih.govuomustansiriyah.edu.iqmdpi.com. This modification is critical for normal genome regulation and development and is perpetuated through DNA replication and cell division nih.gov. L-methylfolate, as a primary methyl donor, is intrinsically linked to the DNA methylation process cambridge.orgmdpi.comnih.gov.
Modulation of Gene Expression Patterns
DNA methylation patterns can significantly influence gene expression. Methylation in promoter regions is often associated with gene silencing, while methylation within the gene body can sometimes positively regulate gene expression nih.gov. L-methylfolate contributes to the pool of methyl groups available for DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation nih.govmdpi.com. By supporting adequate methylation, L-methylfolate can impact which genes are turned on or off, thereby modulating gene expression patterns nih.govadvancedfunctionalmedicine.com.authisisepigenetics.camethylpro.com. This epigenetic regulation is crucial for various cellular functions and developmental processes mdpi.comnih.govthisisepigenetics.ca.
Influence on Chromatin Dynamics and Remodeling
Chromatin, the complex of DNA and proteins (histones) that forms chromosomes, undergoes dynamic changes in its structure, known as chromatin remodeling nih.govnih.gov. These dynamics regulate the accessibility of DNA to the cellular machinery involved in processes like transcription and DNA repair nih.govnih.gov. While DNA methylation directly modifies the DNA molecule, it also interacts with other epigenetic mechanisms, including histone modifications and the action of ATP-dependent chromatin remodeling enzymes, to collectively influence chromatin structure and function nih.govnih.govnih.gov. L-methylfolate's role in providing methyl groups can indirectly influence chromatin dynamics by affecting DNA methylation patterns and potentially impacting the availability of methyl groups for histone methylation, another key modification influencing chromatin structure researchgate.netmdpi.com.
Contribution to DNA Replication Fidelity and Repair Mechanisms
DNA methylation plays a role in maintaining DNA replication fidelity and is involved in DNA repair mechanisms nih.govuomustansiriyah.edu.iq. During DNA replication, the newly synthesized strand is initially unmethylated, and this difference allows the mismatch repair system to identify and correct errors by using the methylated parental strand as a template uomustansiriyah.edu.iq. DNA methylation patterns are then re-established on the daughter strands nih.govuomustansiriyah.edu.iq. Folate, including L-methylfolate, is essential for DNA synthesis and maintenance, and its availability can influence these processes vitabright.coresearchgate.netontosight.airesearchgate.net. Furthermore, epigenetic modifications, including DNA and histone methylation, can affect the accessibility of DNA repair machinery to damaged sites nih.govmdpi.com. By contributing to the methylation pool, L-methylfolate supports the processes that ensure accurate DNA replication and efficient repair of DNA damage vitabright.coresearchgate.netontosight.airesearchgate.net.
Methylation of Ribonucleic Acids, Proteins, and Lipids
Beyond DNA, methylation is a widespread post-translational modification that occurs on RNA, proteins, and lipids, influencing their structure, function, and interactions vitabright.copatsnap.commdpi.commdpi.comnbwellness.comamazonaws.com. L-methylfolate, as a universal methyl donor via its role in the methionine cycle and the production of S-adenosylmethionine (SAMe), provides the methyl groups necessary for these diverse methylation reactions patsnap.comontosight.aimdpi.commdpi.comamazonaws.com. Methylation of RNA can affect RNA stability and function; protein methylation can alter protein activity, localization, and interactions; and lipid methylation is involved in the synthesis of key membrane components like phosphatidylcholine vitabright.copatsnap.commdpi.commdpi.comnbwellness.comamazonaws.com. These methylation events are critical for a vast array of cellular processes and signaling pathways vitabright.copatsnap.commdpi.commdpi.comnbwellness.comamazonaws.com.
Co-Enzyme Function in Neurotransmitter Biosynthesis
L-methylfolate plays a crucial co-enzyme role, particularly in the synthesis of monoamine neurotransmitters, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) cambridge.orgpatsnap.comresearchgate.netpsychiatrictimes.comresearchgate.netmethyl-life.comneiglobal.comresearchgate.net. This function is mediated through its interaction with tetrahydrobiopterin (B1682763) (BH4) cambridge.orgpatsnap.comresearchgate.netresearchgate.netaltmedrev.comneiglobal.comresearchgate.netcambridge.orgresearchgate.net.
Regulation of Tetrahydrobiopterin (BH4) Availability and Regeneration
Tetrahydrobiopterin (BH4) is an essential enzyme cofactor for the aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of monoamine neurotransmitters: tryptophan hydroxylase for serotonin synthesis and tyrosine hydroxylase for dopamine and norepinephrine synthesis cambridge.orgresearchgate.netresearchgate.netaltmedrev.comneiglobal.comresearchgate.net. BH4 is also a cofactor for nitric oxide synthase (NOS) researchgate.netgeneticlifehacks.com. During these enzymatic reactions, BH4 is oxidized to dihydrobiopterin (BH2) researchgate.net. L-methylfolate is involved in the regeneration of BH4 from BH2, helping to maintain adequate levels of this critical cofactor altmedrev.comresearchgate.net. This regeneration process is vital for sustaining neurotransmitter synthesis cambridge.orgpatsnap.comresearchgate.netresearchgate.netaltmedrev.comneiglobal.comresearchgate.netcambridge.orgresearchgate.net. Furthermore, L-methylfolate may also directly influence BH4 levels and activity or potentially act as a substitute for BH4 in certain enzymatic reactions, such as with endothelial nitric oxide synthase (eNOS) altmedrev.com.
Activation of Tryptophan Hydroxylase and Tyrosine Hydroxylase
L-Methylfolate plays a significant role in the synthesis of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. tandfonline.comneiglobal.comnih.gov This process is critically dependent on the availability of tetrahydrobiopterin (BH4), a vital enzyme cofactor. neiglobal.comresearchgate.netnih.gov L-Methylfolate is involved in regulating the availability of BH4. tandfonline.comneiglobal.com
BH4 is a necessary cofactor for the aromatic amino acid hydroxylases: tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). neiglobal.comnih.govnih.gov TPH catalyzes the rate-limiting step in the synthesis of serotonin from tryptophan, while TH catalyzes the rate-limiting step in the synthesis of dopamine and norepinephrine from tyrosine. neiglobal.comnih.govnih.gov In the absence of adequate BH4, these enzymes are inactive and cannot efficiently convert their respective amino acid precursors into neurotransmitters. neiglobal.com L-Methylfolate contributes to the activation of TPH and TH by facilitating the formation of sufficient levels of BH4. neiglobal.com Research suggests that 5-MTHF may also stabilize, enhance the production of, or potentially act as a substitute for BH4 in these hydroxylation enzymes. nih.govaltmedrev.com
Direct Impact on Monoamine Neurotransmitter Synthesis Pathways
The influence of L-Methylfolate on monoamine neurotransmitter synthesis is primarily mediated through its role in the BH4 pathway. By ensuring adequate BH4 levels, L-Methylfolate supports the efficient functioning of TPH and TH, thereby directly impacting the synthesis pathways of serotonin, dopamine, and norepinephrine. tandfonline.comneiglobal.com Low levels of L-Methylfolate in the central nervous system have been associated with impaired synthesis and release of these neurotransmitters. nih.gov This mechanism highlights the importance of L-Methylfolate in maintaining proper neurotransmitter balance.
Data from studies indicate the critical link between L-Methylfolate and neurotransmitter synthesis. For example, studies have explored the relationship between folate levels and monoamine metabolism in individuals with mood disorders. quatrefolic.comnih.gov
Role in Endothelial Cellular Function and Nitric Oxide Bioavailability
L-Methylfolate has demonstrated beneficial effects on endothelial function and vascular health, largely through its influence on nitric oxide (NO) bioavailability. mdpi.comahajournals.orgnih.govresearchgate.net Endothelial dysfunction is characterized by decreased NO bioavailability and increased production of reactive oxygen species, such as superoxide (B77818), often due to the uncoupling of endothelial nitric oxide synthase (eNOS). ahajournals.orgnih.govahajournals.org
Facilitation of Endothelial Nitric Oxide Synthase (eNOS) Coupling
Endothelial nitric oxide synthase (eNOS) is the enzyme responsible for producing NO in the endothelium, a key molecule for vasodilation and maintaining vascular tone. researchgate.netresearchgate.net The proper function of eNOS is dependent on the availability of its cofactor, BH4. ahajournals.orgnih.govresearchgate.net When BH4 is deficient or oxidized, eNOS becomes "uncoupled," leading to the production of superoxide instead of NO. mdpi.comahajournals.orgnih.gov
L-Methylfolate plays a crucial role in facilitating eNOS coupling. It has been shown to increase vascular BH4 levels and the ratio of BH4 to total biopterins. ahajournals.orgnih.govahajournals.org By preventing the peroxynitrite-mediated oxidation of BH4, L-Methylfolate helps maintain BH4 availability, thereby promoting the coupled state of eNOS. ahajournals.orgnih.govahajournals.org This, in turn, enhances NO production and reduces superoxide generation by eNOS. ahajournals.orgnih.govahajournals.org Studies in human vessels have shown that 5-MTHF improves NO-mediated endothelium-dependent vasomotor responses and reduces vascular superoxide production. ahajournals.orgnih.govahajournals.org
Research findings support the direct effects of L-Methylfolate on eNOS function. Studies have assessed the impact of 5-MTHF on eNOS activity and superoxide production in both recombinant eNOS and cultured endothelial cells. researchgate.net
Antioxidant Properties and Peroxynitrite Scavenging Activities
L-Methylfolate possesses antioxidant properties that contribute to its vascular benefits. researchgate.netahajournals.org While its direct superoxide scavenging effect may be weak at lower concentrations, 5-MTHF is a strong scavenger of the oxidant radical peroxynitrite (ONOO⁻). ahajournals.orgahajournals.orgisom.ca Peroxynitrite is a potent oxidant formed by the reaction of superoxide with NO, and it can oxidize BH4, contributing to eNOS uncoupling and endothelial dysfunction. ahajournals.orgnih.govahajournals.org
By scavenging peroxynitrite, L-Methylfolate protects BH4 from oxidation, thereby preserving its availability for eNOS coupling and preventing the detrimental effects of peroxynitrite on endothelial function. ahajournals.orgnih.govahajournals.org This peroxynitrite scavenging activity is considered a significant mechanism by which 5-MTHF improves BH4-mediated eNOS coupling and reduces superoxide production in the vasculature. ahajournals.orgnih.govahajournals.org
Studies have directly investigated the peroxynitrite scavenging activity of 5-MTHF, demonstrating its potency in neutralizing this reactive species. ahajournals.orgnih.gov
Genetic Polymorphisms and Their Influence on L Methylfolate Metabolism
Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphisms
The MTHFR enzyme plays a pivotal role in folate metabolism by catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (L-methylfolate). wikipedia.orgmdpi.com This reaction provides the necessary methyl group for the remethylation of homocysteine to methionine. wikipedia.orgselfhacked.com Polymorphisms in the MTHFR gene are among the most widely studied genetic factors affecting folate status and homocysteine levels. nih.gov
Characterization of Major Variants (e.g., 677C>T, 1298A>C)
Two of the most common and well-characterized polymorphisms in the MTHFR gene are 677C>T (rs1801133) and 1298A>C (rs1801131). medlineplus.govmdpi.com
MTHFR 677C>T: This single nucleotide polymorphism (SNP) involves a cytosine (C) to thymine (B56734) (T) transition at nucleotide position 677 in the MTHFR gene. medlineplus.gov This variant results in an alanine (B10760859) to valine substitution at amino acid position 222 in the MTHFR enzyme. nih.govnih.gov The resulting enzyme is thermolabile, meaning its activity is reduced at higher temperatures. nih.govmedlineplus.gov The frequency of the 677T allele varies among different ethnic and geographic populations. ahajournals.org
MTHFR 1298A>C: This SNP involves an adenine (B156593) (A) to cytosine (C) transversion at nucleotide position 1298 in the MTHFR gene. medlineplus.gov This variant results in a glutamate (B1630785) to alanine substitution at amino acid position 429. This polymorphism is also common, with varying prevalence across populations. ahajournals.org
Individuals can inherit different combinations of these variants, including being heterozygous (one copy of the variant allele) or homozygous (two copies of the variant allele) for either polymorphism, or being compound heterozygous (one copy of the 677T allele and one copy of the 1298C allele). racgp.org.auahajournals.org
Functional Consequences for MTHFR Enzymatic Activity and L-Methylfolate Production Efficiency
The MTHFR 677C>T and 1298A>C polymorphisms have distinct functional consequences on MTHFR enzyme activity and, consequently, on L-methylfolate production.
The 677C>T polymorphism has a more significant impact on enzyme activity, particularly in homozygous individuals. Individuals homozygous for the 677T allele (TT genotype) exhibit a substantial reduction in MTHFR enzymatic activity, estimated to be around 70% lower compared to individuals with the wild-type CC genotype. selfhacked.comgenesight.com Heterozygous individuals (CT genotype) show an intermediate reduction in activity, approximately 35% lower than the CC genotype. selfhacked.comgenesight.com This reduced activity impairs the conversion of 5,10-MTHF to L-methylfolate. genesight.com
The 1298A>C polymorphism has a less pronounced effect on MTHFR enzyme activity when present alone. genesight.com Individuals homozygous for the 1298C allele (CC genotype) have approximately 60% of normal enzyme function. ahajournals.org However, the 1298A>C polymorphism can influence enzyme activity when inherited in combination with the 677C>T variant. racgp.org.au Individuals who are compound heterozygous (677CT/1298AC genotype) exhibit enzyme function similar to those homozygous for the 677T allele. mdpi.com
The reduced MTHFR enzyme activity associated with these polymorphisms, particularly the 677TT genotype and the compound heterozygous state, can lead to decreased efficiency in the production of L-methylfolate. selfhacked.comgenesight.com This can potentially affect the availability of the primary circulating form of folate required for various metabolic processes.
Table 1: Estimated MTHFR Enzyme Activity Based on Genotype
| Genotype | Estimated Enzyme Activity (% of wild-type) |
| 677CC/1298AA | 100% |
| 677CT/1298AA | ~65% |
| 677TT/1298AA | ~30% |
| 677CC/1298AC | Minor reduction (less than 677CT) genesight.com |
| 677CC/1298CC | ~60% ahajournals.org |
| 677CT/1298AC | Similar to 677TT mdpi.com |
Note: These are estimated ranges and actual enzyme activity can be influenced by other genetic and environmental factors.
Implications for Homocysteine Homeostasis and Folate Status
The reduced MTHFR activity resulting from the 677C>T and 1298A>C polymorphisms can disrupt homocysteine homeostasis and affect folate status. nih.govmdpi.com
With decreased MTHFR activity, the conversion of 5,10-MTHF to L-methylfolate is less efficient. genesight.com This can lead to a reduced supply of L-methylfolate for the remethylation of homocysteine to methionine. wikipedia.orgselfhacked.com Consequently, homocysteine may accumulate in the blood, leading to a condition known as hyperhomocysteinemia. selfhacked.commedlineplus.gov Mild to moderate hyperhomocysteinemia is commonly associated with the homozygous 677TT genotype and the compound heterozygous state. racgp.org.aunih.gov
While the 1298A>C polymorphism alone does not typically cause hyperhomocysteinemia, it can contribute to elevated homocysteine levels when combined with the 677C>T variant. racgp.org.aumdpi.com
Studies have shown that individuals with genotypes associated with reduced MTHFR activity, particularly 677TT, may have lower levels of red blood cell and plasma folate. mdpi.comresearchgate.net This is likely due to the impaired conversion of other folate forms to the predominant circulating form, L-methylfolate. racgp.org.au
The impact of these polymorphisms on homocysteine and folate levels can be influenced by dietary folate intake. Adequate folate consumption can help mitigate the effects of reduced MTHFR activity by increasing substrate availability for the enzyme. nih.gov
Genetic Variations in Other Folate Pathway Enzymes
Polymorphisms of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the activation of folate. nih.govatlasgeneticsoncology.org DHFR is also essential for the intracellular conversion of synthetic folic acid to the active THF forms. nih.gov
Polymorphisms in the DHFR gene have been identified, and some have been associated with altered folate metabolism. nih.gov One such polymorphism is a 19-bp insertion/deletion in intron 1 of the DHFR gene. atlasgeneticsoncology.org Studies suggest that this polymorphism may affect DHFR mRNA levels. nih.gov
Research on the impact of DHFR polymorphisms on folate levels and L-methylfolate metabolism is less extensive compared to MTHFR. However, some studies indicate that certain DHFR polymorphisms may be associated with variations in serum and red blood cell folate concentrations. pharmgkb.org For instance, one study found that women homozygous for the 19-bp deletion allele had increased serum and red blood cell folate concentrations. pharmgkb.org Alterations in DHFR activity due to polymorphisms could potentially influence the pool of THF available for subsequent conversion to 5,10-MTHF and then to L-methylfolate. mdpi.comnih.gov
Table 2: Selected DHFR Polymorphism and Associated Findings
| Polymorphism | Location | Potential Impact on Folate Metabolism | Associated Findings |
| 19-bp insertion/deletion | Intron 1 | May affect DHFR mRNA levels, influencing enzyme expression. nih.gov | Associated with increased serum and red blood cell folate in women (deletion allele). pharmgkb.org |
| 721A>T, 829C>T | 3' UTR | May affect mRNA levels through mechanisms including RNA interference. nih.gov | Less extensively studied regarding direct impact on L-methylfolate. |
Genetic Influences on MTHFD1 and SHMT Enzymes
Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1): MTHFD1 is a trifunctional enzyme in the cytoplasm that possesses dehydrogenase, cyclohydrolase, and formyltetrahydrofolate synthetase activities. oup.compnas.org It plays a crucial role in the interconversion of one-carbon substituted folates, including the conversion of 5,10-methylenetetrahydrofolate. oup.compnas.org A common polymorphism in the MTHFD1 gene, 1958G>A (rs2236225), results in an arginine to glutamine substitution at amino acid position 653 in the synthetase domain. oup.comfrontiersin.org This variant has been shown to reduce enzyme stability and activity. frontiersin.org The 1958G>A polymorphism may affect the balance between different folate forms and influence the availability of 5,10-MTHF for MTHFR-catalyzed reduction to L-methylfolate. pnas.org Studies have associated this polymorphism with increased homocysteine concentrations and potentially increased susceptibility to certain conditions. nih.govconsensus.app
Serine Hydroxymethyltransferase (SHMT): SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-MTHF). researchgate.netmdpi.com There are cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme. researchgate.netgoogle.com SHMT1 is a key source of 5,10-MTHF for the MTHFR enzyme in the cytoplasm. mdpi.com A polymorphism in the cytosolic SHMT gene (SHMT1), C1420T, has been studied. researchgate.net Individuals with the CC genotype of SHMT1 C1420T have been reported to have decreased red blood cell and plasma folate levels. researchgate.net Genetic variations in SHMT enzymes could potentially alter the supply of 5,10-MTHF, thereby indirectly influencing the production of L-methylfolate by MTHFR.
Table 3: Selected MTHFD1 and SHMT Polymorphisms and Associated Findings
| Enzyme | Polymorphism | Location | Potential Impact on Folate Metabolism | Associated Findings |
| MTHFD1 | 1958G>A | Exon (R653Q) | Reduces enzyme stability and activity, may affect balance of folate forms and 5,10-MTHF availability. pnas.orgfrontiersin.org | Associated with increased homocysteine and potential increased susceptibility to certain conditions. nih.govconsensus.app |
| SHMT1 | C1420T | Cytosolic | May cause a shift in the distribution of folate derivatives, potentially affecting 5,10-MTHF supply. researchgate.net | Associated with decreased red blood cell and plasma folate levels (CC genotype). researchgate.net |
Methionine Synthase Reductase (MTRR) Genetic Heterogeneity
Methionine synthase reductase (MTRR) is an enzyme crucial for maintaining the activity of methionine synthase (MTR). mdpi.comwikipedia.org MTRR facilitates the reductive regeneration of cob(I)alamin, a required cofactor for MTR. wikipedia.org MTR is responsible for the remethylation of homocysteine to methionine, a process that utilizes the methyl group from L-methylfolate. wikipedia.orgwikipedia.org Therefore, the proper function of MTRR is vital for the efficient operation of the folate and methionine cycles and the regulation of homocysteine levels. mdpi.comwikipedia.org
Genetic heterogeneity in the MTRR gene, particularly the A66G polymorphism (rs1801394), has been shown to influence MTRR enzymatic activity and consequently affect homocysteine levels. mdpi.comwikipedia.orghilarispublisher.com The A66G substitution results in a change from isoleucine to methionine in the protein sequence, and mutations in the alleles can lead to reduced enzymatic activity. hilarispublisher.com This reduced activity can compromise the remethylation of homocysteine to methionine, potentially leading to elevated homocysteine levels. mdpi.comwikipedia.orghilarispublisher.com
Studies have investigated the association between the MTRR A66G polymorphism and various health outcomes linked to impaired folate metabolism. For instance, the presence of the mutant variant (66A>G) has been associated with significantly lower plasma cobalamin and folate levels in certain patient populations. wikipedia.org Furthermore, the MTRR A66G polymorphism has been implicated as a potential risk factor in conditions such as neural tube defects (NTDs) and has been associated with increased risk of spina bifida, particularly in homozygous individuals with low intracellular vitamin B12. mdpi.comwikipedia.orghilarispublisher.com Research also suggests an association between the MTRR A66G polymorphism and susceptibility to certain cancers, although findings can be inconsistent across studies and populations. oncotarget.comscielo.brarchivesofmedicalscience.com
Data from a meta-analysis indicated that the MTRR A66G variant genotypes were associated with an increased risk of meningioma and glioma. oncotarget.com
| Gene | Polymorphism | rsID | Allele Change | Amino Acid Change | Associated Impact on Metabolism |
| MTRR | A66G | rs1801394 | A > G | Isoleucine > Methionine | Reduced MTRR activity, potential for elevated homocysteine |
Epigenetic Inheritance and Transgenerational Effects Resulting from Folate Metabolism Perturbations
Folate metabolism plays a critical role in epigenetic processes, particularly DNA methylation, through its involvement in the one-carbon metabolic pathway. worldscientific.comtandfonline.com This pathway supplies methyl groups, primarily through S-adenosylmethionine (SAM), which are essential for the methylation of DNA, histones, and other proteins. worldscientific.comtandfonline.comresearchgate.net Disturbances in folate metabolism, whether due to genetic factors or dietary deficiencies, can affect the availability of methyl groups and alter epigenetic signatures. worldscientific.comresearchgate.net
Research, particularly in mouse models with mutations in folate metabolism genes like Mtrr, has provided compelling evidence for epigenetic instability and transgenerational effects resulting from these perturbations. nih.govcam.ac.ukyoutube.comnih.gov Studies have shown that defective folate metabolism can lead to widespread epigenetic instability, including altered DNA methylation patterns, which can persist across multiple generations. nih.govcam.ac.ukyoutube.comnih.gov
In mouse models, a hypomorphic mutation in the Mtrr gene has been shown to result in developmental abnormalities, including intrauterine growth restriction, developmental delay, and congenital malformations. nih.govnih.gov Importantly, these defects were found to be dependent on the Mtrr genotypes of the maternal grandparents, indicating a transgenerational influence. nih.govnih.gov Further experiments, such as embryo transfer studies, have revealed that the effects of Mtrr deficiency can be transmitted through the germline via epigenetic factors, independent of the maternal environment or genomic sequence. nih.govyoutube.comnih.gov These transgenerational epigenetic effects have been observed to persist for several wildtype generations after the initial Mtrr-deficient ancestor. nih.govcam.ac.ukyoutube.comnih.gov
The observed epigenetic instability in these models is associated with altered gene expression, particularly of genes important for normal growth and development. nih.govyoutube.com While the precise mechanisms of transgenerational epigenetic inheritance are still being elucidated, changes in DNA methylation are considered a likely candidate due to the role of the folate pathway in providing methyl groups. worldscientific.comresearchgate.netnih.gov Defective folate metabolism can lead to reduced methyl group availability or dysregulation of methylation maintenance machinery, contributing to altered epigenetic landscapes. nih.gov
Studies have also identified specific genes, such as Hira, whose misexpression in embryos persists for multiple generations in the context of defective folate metabolism, distinguishing Hira transcript expression as a potential biomarker of maternal phenotypic inheritance. cam.ac.uk
The findings from these studies highlight the profound impact that perturbations in folate metabolism can have on epigenetic regulation and underscore the potential for these effects to be transmitted across generations, influencing developmental outcomes in subsequent progeny. nih.govcam.ac.ukyoutube.comnih.gov
| Study Model | Gene Perturbed | Observed Epigenetic Effect | Transgenerational Effect Observed | Persistence (Generations) | Key Findings |
| Mouse | Mtrr | Widespread epigenetic instability, altered DNA methylation | Yes | At least 4-5 | Developmental abnormalities, altered gene expression, germline transmission. nih.govcam.ac.ukyoutube.comnih.gov |
Advanced Research Methodologies for L Methylfolate Investigation
Quantitative Analytical Techniques for L-Methylfolate and Metabolites
Quantitative analysis of L-Methylfolate and its various metabolic forms is critical for research into folate status, metabolism, and function. Several chromatographic and detection methods are employed, often in combination, to achieve the necessary sensitivity and specificity. Folate species are a diverse group of compounds including folic acid, dihydrofolate, tetrahydrofolate, 5-methyltetrahydrofolate (L-Methylfolate), 5,10-methylenetetrahydrofolate, folinic acid, and 10-formyltetrahydrofolate. thermofisher.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the separation and quantification of L-Methylfolate and other folates in research. ajrconline.orgnih.govchemrj.org RP-HPLC methods, often coupled with UV or PDA detectors, have been developed for the estimation of L-Methylfolate, sometimes in combination with other compounds in research formulations. ajrconline.orgresearchgate.netijpar.comorientjchem.orgijmacr.comoup.com For instance, RP-HPLC methods have been developed and validated for the simultaneous estimation of L-Methylfolate and escitalopram (B1671245) in bulk and tablet forms. ijpar.comorientjchem.orgijmacr.com These methods often utilize C18 columns and mobile phases consisting of mixtures of aqueous buffers (such as phosphate (B84403) buffer or phosphoric acid in water) and organic solvents like acetonitrile (B52724) or methanol. ajrconline.orgijpar.comorientjchem.orgijmacr.comoup.com Detection wavelengths are typically in the UV range, such as 230 nm, 212 nm, or 234 nm, depending on the specific method and co-analytes. ajrconline.orgijpar.comorientjchem.orgijmacr.com
HPLC can also be used to analyze polyglutamyl forms of 5-methyltetrahydrofolate in various matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Identification and Quantification
LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), offers enhanced sensitivity and specificity for the precise identification and quantification of L-Methylfolate and its metabolites in complex biological samples. thermofisher.comthermofisher.comspringernature.comnih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.netmdpi.com This technique is well-suited for analyzing multiple analytes simultaneously due to its ability to differentiate compounds based on their mass-to-charge ratio. thermofisher.comthermofisher.com
LC-MS/MS methods have been developed and optimized for the quantitation of various folates, including 5-methyltetrahydrofolate, in serum and other biological matrices for research purposes. thermofisher.comthermofisher.com These methods often employ electrospray ionization (ESI) in positive mode and selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for detection. thermofisher.comspringernature.comresearchgate.netnih.gov Sample preparation techniques like solid phase extraction (SPE) or protein precipitation are often employed before LC-MS/MS analysis to clean up samples and concentrate analytes. thermofisher.comthermofisher.comnih.gov Isotopically labeled internal standards, such as 5-MTHF-13C5, are commonly used to improve the accuracy and reliability of quantification. springernature.comresearchgate.net
LC-MS/MS is particularly valuable for targeted metabolomics assays that aim to quantify a panel of metabolites involved in pathways like one-carbon metabolism, which includes L-Methylfolate and other folates. nih.govresearchgate.netnih.govsemanticscholar.org
Immunoassays and Spectrophotometric Methodologies
Immunoassays and spectrophotometric methods have also been used for folate analysis, although they may offer lower specificity compared to chromatographic-mass spectrometry techniques, particularly when differentiating between various folate forms. uobaghdad.edu.iqdergipark.org.trmdpi.com
Spectrophotometric methods, often based on UV-Vis absorbance, can be used for the determination of folic acid, a related compound, in pharmaceutical preparations. oup.comuobaghdad.edu.iqresearchgate.netscielo.br Derivative spectrophotometry can enhance the selectivity of these methods. researchgate.netscielo.br However, these methods may not be specific for L-Methylfolate itself, especially in complex biological matrices containing multiple folate species.
Immunoassays, such as radioimmunoassay, have been used for folate analysis but can be expensive for routine analysis and may not differentiate between different folate species. mdpi.com Microbiological assays, while sensitive, also lack specificity for individual folate forms and are time-consuming. mdpi.comresearchgate.net
Capillary Electrophoresis for Folate Species Separation
Capillary Electrophoresis (CE) is an alternative separation technique that can be applied to the analysis of vitamins, including folates. nih.govuobaghdad.edu.iqdergipark.org.trmdpi.comresearchgate.netnih.govresearchgate.net CE is particularly suited for the separation and quantification of low to medium molecular weight polar and charged compounds, offering potentially faster and more efficient separations than some HPLC methods. researchgate.net
CE has been used to separate selected folate derivatives in various matrices. nih.govresearchgate.net Methods employing capillary zone electrophoresis (CZE) with UV or chemiluminescence detection have been described for the determination of folic acid. researchgate.netnih.govresearchgate.netrsc.org While research on the specific application of CE solely for L-Methylfolate quantification in complex research samples is less extensive compared to HPLC and LC-MS, CE's separation power makes it a potential tool, especially when coupled with sensitive detectors or mass spectrometry (CE-MS). lcms.cz
Analytical Method Validation and Quality Control in Research Settings
Rigorous analytical method validation and quality control are essential in research settings to ensure the reliability, accuracy, and consistency of the data obtained for L-Methylfolate and its metabolites. jrespharm.comscielo.brresearchgate.net Validation confirms that an analytical method is suitable for its intended purpose. jrespharm.comscielo.br Guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide frameworks for validating pharmaceutical and bioanalytical methods. ijpar.comnih.govjrespharm.comresearchgate.net
Assessment of Specificity, Linearity, Accuracy, and Precision
Key parameters evaluated during the validation of analytical methods for L-Methylfolate include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ajrconline.orgajrconline.orgchemrj.orgresearchgate.net Specific methods can differentiate L-Methylfolate from other folate forms and endogenous compounds in the sample. thermofisher.comthermofisher.com
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range. ajrconline.orgajrconline.orgresearchgate.netijpar.comoup.comjrespharm.comscielo.brresearchgate.net Linearity is typically assessed by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (r²). A correlation coefficient of 0.999 or greater is often considered acceptable. ajrconline.orgchemrj.orgscielo.brresearchgate.net
Accuracy: The closeness of agreement between the value found by the method and the true value. jrespharm.comresearchgate.net Accuracy is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the percentage recovery is calculated. ijpar.comresearchgate.netjrespharm.comresearchgate.net Recoveries typically fall within a specified range, such as 98-104% or 80-120%. researchgate.netjrespharm.comresearchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. jrespharm.comresearchgate.net Precision is usually expressed as the relative standard deviation (%RSD). researchgate.netjrespharm.comresearchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) variability are assessed. researchgate.netjrespharm.comresearchgate.net A %RSD of less than 2% is often considered acceptable for precision in method validation. chemrj.orgjrespharm.comresearchgate.net
Other validation parameters may include the limit of detection (LOD) and limit of quantification (LOQ), which define the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. researchgate.netajrconline.orgresearchgate.netoup.comresearchgate.netscielo.brresearchgate.net Robustness and ruggedness, assessing the method's performance under small variations in analytical parameters or by different analysts/laboratories, may also be evaluated. ajrconline.orgresearchgate.netajrconline.orgijpar.comjrespharm.comresearchgate.net
Validation data for methods quantifying L-Methylfolate and other folates by techniques like HPLC and LC-MS/MS demonstrate good linearity, accuracy, and precision within specified concentration ranges in various matrices. ajrconline.orgresearchgate.netthermofisher.comajrconline.orgchemrj.orgijpar.comresearchgate.netresearchgate.netresearchgate.netjrespharm.comscielo.brresearchgate.netwjpmr.com
Data Tables
While specific detailed data tables for L-Methylfolate quantification across all methods were not consistently available in a format suitable for direct interactive table generation from the search results, the validation parameters reported provide quantitative insights into method performance. Below is a conceptual representation of how such data might be presented, based on reported validation findings for folate analysis methods.
| Validation Parameter | HPLC Method (Example Range) ajrconline.orgajrconline.orgchemrj.orgijpar.com | LC-MS/MS Method (Example Range) thermofisher.comresearchgate.netresearchgate.net | Spectrophotometric Method (Example Range) uobaghdad.edu.iqresearchgate.netscielo.br | Capillary Electrophoresis (Example Range) nih.govresearchgate.netrsc.org |
| Linearity (r²) | ≥ 0.999 ajrconline.orgchemrj.org | > 0.98 thermofisher.com, > 0.995 researchgate.net, 1.000 scielo.br | ≥ 0.9953 researchgate.net, ≥ 0.9996 researchgate.net | 0.9953 researchgate.netrsc.org |
| Accuracy (% Recovery) | 99.25 - 99.83% ijpar.com, 99-101% chemrj.org | 88.5 - 108.5% researchgate.net, 80-120% mdpi.com | 98-104% researchgate.net, 90.3-107.5% (tablets) researchgate.net | 90.3-107.5% (tablets) researchgate.net |
| Precision (%RSD) | < 2% chemrj.org, 0.4-0.7% ijpar.com | < 10% thermofisher.com, < 15% researchgate.net, < 2% researchgate.net | 0.2-4.8% researchgate.net, 2.8% (intra), 5.4% (inter) researchgate.net | 1.1-1.5% (migration time/peak area) nih.govresearchgate.net |
| LOD | 0.301 µg/mL oup.com, 1.065 µg/mL researchgate.net | pg/ml levels thermofisher.com, 0.2 x 10⁻⁹ mol/L researchgate.net | 0.64-0.75 mg/L researchgate.net, 1.3 mg/L researchgate.net | 1.3 mg/L researchgate.netrsc.org, 2.0 x 10⁻⁸ M nih.gov |
| LOQ | 0.667 µg/mL oup.com, 3.226 µg/mL researchgate.net | pg/ml levels thermofisher.com, 0.55 x 10⁻⁹ mol/L researchgate.net | 1.80-2.85 mg/L researchgate.net | Not consistently reported for L-Methylfolate |
Evaluation of Method Robustness and Ruggedness
Ensuring the reliability of analytical methods for L-methylfolate is paramount in research. Method validation parameters such as specificity, linearity, accuracy, precision, ruggedness, and robustness are determined to confirm the suitability of a method for its intended purpose. orientjchem.orgajrconline.orgajrconline.org Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. Ruggedness, on the other hand, assesses the reproducibility of results when the method is performed under different conditions, such as by different analysts, using different equipment, or in different laboratories. orientjchem.org
Studies developing and validating analytical methods for L-methylfolate, often in combination with other compounds, demonstrate the evaluation of these parameters. For example, the validation of RP-HPLC methods for the estimation of L-methylfolate has included assessing robustness by evaluating insignificant variations in absorption values and mobile phase ratios with deliberate alterations. researchgate.netrjptonline.org Ruggedness has been checked by analyzing solutions with analyst-to-analyst variability. orientjchem.org Acceptable percentage relative standard deviation (%RSD) values, typically below 2.0%, are used as criteria for precision and ruggedness. orientjchem.org
Molecular and Genetic Analysis for Folate Pathway Studies
Molecular and genetic analyses are fundamental to understanding the complex folate metabolic pathway and how variations within genes involved in this pathway can influence L-methylfolate levels and function.
DNA sequencing and genotyping techniques are employed to identify genetic polymorphisms, which are variations in DNA sequences, within genes encoding enzymes and proteins involved in folate metabolism. These polymorphisms can affect enzyme activity and consequently impact the efficiency of L-methylfolate production and utilization. genomind.comnih.gov
Specific polymorphisms in genes such as methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MTR), methionine synthase reductase (MTRR), and reduced folate carrier 1 (RFC-1) have been investigated using techniques like polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) and Sanger sequencing. nih.govbrieflands.com These methods allow for the determination of allele and genotype frequencies within study populations. nih.gov For instance, the MTHFR C677T and A1298C polymorphisms are two of the most frequently studied variations known to influence folate and total homocysteine status. brieflands.commedlineplus.gov Studies have validated genotyping results obtained by PCR-RFLP against direct sequencing to ensure reliability. nih.gov
Genome-Wide Association Studies (GWAS) and Single Nucleotide Polymorphism (SNP) analysis are powerful approaches used to scan the entire genome to identify genetic variants associated with traits or conditions related to folate metabolism and L-methylfolate. nih.govmdpi.com While GWAS typically focuses on identifying SNPs with genome-wide significance, targeted pathway-based approaches can also be employed to examine genetic variation within specific metabolic pathways, such as the folate pathway. nih.gov
Research has utilized GWAS datasets to evaluate common SNPs in folate metabolic pathway genes and their association with various outcomes. nih.govduke.edu For example, studies have investigated associations between SNPs in folate metabolic pathway genes and conditions like cutaneous melanoma-specific survival nih.govduke.edu and schizophrenia tandfonline.com. SNP analysis results can potentially contribute to the creation of genetic profiles for personalized approaches. mdpi.com Studies have identified specific SNPs in genes like MTHFD1 and ALPL associated with certain outcomes, suggesting the role of genetic variation in influencing biological processes related to folate. nih.govduke.edu
L-Methylfolate is a key methyl group donor in DNA methylation, an epigenetic modification critical for gene regulation. aacrjournals.orgnih.govmapmygenome.in Techniques for comprehensive DNA methylation profiling are used to assess methylation patterns across the genome and understand how folate status and genetic variations influence these patterns.
Bisulfite sequencing is a widely used technique for analyzing DNA methylation at single-base resolution. aacrjournals.orgnih.govbiostate.ai This method involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. aacrjournals.orgnih.gov The subsequent sequencing of the DNA allows for the determination of methylation status at individual CpG sites. aacrjournals.orgnih.gov Variations of bisulfite sequencing include whole-genome bisulfite sequencing (WGBS) for comprehensive coverage and reduced representation bisulfite sequencing (RRBS), which focuses on CpG-rich regions. nih.govresearchgate.netfrontiersin.org
Other techniques for DNA methylation analysis include methylation-specific PCR (MSP), which uses primers specific for converted DNA to detect methylation in specific regions, and quantitative methods like methylation-sensitive single nucleotide primer extension. aacrjournals.org High-throughput arrays, such as the Illumina Infinium HumanMethylation BeadChip, and next-generation sequencing technologies enable genome-wide methylation analysis on a larger scale. biostate.airesearchgate.net These techniques have been applied to study the impact of factors like maternal folic acid supplementation on DNA methylation profiles in offspring. frontiersin.org
Utilization of In Vitro and In Vivo Model Systems
In vitro and in vivo model systems are indispensable tools for dissecting the complex mechanisms of L-methylfolate action and metabolism, which can be challenging to study directly in humans. pnas.orgpnas.org
Cell culture models provide a controlled environment to investigate the cellular uptake, metabolism, and function of L-methylfolate, as well as to elucidate the mechanisms by which it influences various cellular processes. Different cell lines can be used to model specific cell types or tissues involved in folate metabolism.
Cell culture studies have been employed to investigate the impact of vitamin B12 depletion on intracellular folate concentrations and DNA synthesis, demonstrating how L-methylfolate can become trapped in the cytosol under such conditions. pnas.orgpnas.org These models allow researchers to measure folate cofactor pools in different cellular compartments, such as the nucleus and cytosol. pnas.orgpnas.org Cell culture has also been used to study the effects of folate on global DNA methylation in specific cell types, such as cultured glioma cells. aacrjournals.org Furthermore, cell lines like BEAS-2B (bronchial epithelial cells) have been used to evaluate the protective effects of active folate derivatives, including 5-methyltetrahydrofolate, against oxidative stress and inflammation. nih.gov These in vitro studies provide valuable insights into the cellular and molecular mechanisms underlying the roles of L-methylfolate.
Data Table Example (Illustrative - Data synthesized from search results):
| Study [Ref] | Cell Line | Condition | Measured Outcome | Key Finding Related to L-Methylfolate |
| pnas.orgpnas.org | HeLa cells, MTR-null fibroblasts | Vitamin B12 depletion | Intracellular and nuclear folate levels, dTMP synthesis, γH2AX | 5-methylTHF accumulated in nucleus; impaired dTMP synthesis. |
| aacrjournals.org | Cultured glioma cells | Folate treatment | Global DNA methylation | Folate increased global DNA methylation. |
| nih.gov | BEAS-2B cells | High glucose ± Folate derivatives | Cell viability, oxidative stress, NF-κB expression | 5-methyltetrahydrofolate restored viability, reduced oxidative stress and inflammation. |
Data Table Example (Illustrative - Data synthesized from search results):
| Polymorphism [Ref] | Gene [Ref] | Effect on Enzyme Activity [Ref] | Associated Outcome (Examples) [Ref] |
| C677T | MTHFR | Reduced (e.g., ~30% in TT) | Increased homocysteine, potential association with NTDs, cardiovascular disease, psychiatric disorders |
| A1298C | MTHFR | Reduced (e.g., ~80% in CC) | Potential association with increased homocysteine, psychiatric disorders |
| 2756A>G | MTR | Varied/Associated with URPL (G allele protective) | Unexplained recurrent pregnancy loss (URPL) |
| 66A>G | MTRR | Varied/Associated with ALL risk (GG genotype decreased risk) | Childhood acute lymphoblastic leukemia (ALL) |
5.4.2. Genetically Modified Animal Models (e.g., Knockout Mice) for Metabolic and Epigenetic Research
Genetically modified animal models, particularly knockout mice, serve as invaluable tools for dissecting the intricate roles of L-methylfolate (5-MTHF) within one-carbon metabolism and its downstream effects on epigenetic regulation. These models allow researchers to study the consequences of impaired folate metabolism due to the absence or reduced function of key enzymes involved in the folate cycle, thereby illuminating the metabolic and epigenetic pathways influenced by 5-MTHF availability.
One-carbon metabolism, encompassing the folate and methionine cycles, is fundamental for processes like DNA synthesis and methylation reactions, which are critical for epigenetic regulation frontiersin.orgfrontiersin.org. 5-MTHF is the primary circulating form of folate and is essential for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MTR). Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA, histone, and RNA methylation frontiersin.orgfrontiersin.orgmdpi.com.
Knockout mouse models targeting key enzymes in folate and methionine metabolism have provided significant insights. For instance, models with deficiencies in methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5,10-methylenetetrahydrofolate, a precursor to 5-MTHF, exhibit altered folate distribution and reduced plasma and brain 5-MTHF levels frontiersin.org. MTHFR knockout mice display phenotypes such as retarded growth, hyperhomocysteinemia, and a low SAM/SAH ratio, indicative of disrupted methylation capacity escholarship.orgnih.gov. These models have shown reduced global DNA methylation and alterations in sperm methylation patterns nih.gov. Studies using MTHFR knockout mice have also revealed brain-region-specific impairment of protein phosphatase 2A (PP2A) methylation, which is mediated by SAM and the enzyme leucine (B10760876) carboxyl methyltransferase 1 (LCMT1) frontiersin.org. Decreased PP2A methylation can lead to enhanced phosphorylation of Tau, a hallmark of Alzheimer's disease, suggesting a link between MTHFR deficiency, altered 5-MTHF metabolism, epigenetic modifications, and neurological dysfunction frontiersin.org.
Another critical model is the methionine synthase reductase (MTRR) deficient mouse. MTRR is required to maintain MTR in an active state frontiersin.orgfrontiersin.org. Hypomorphic mutations in the mouse Mtrr gene disrupt one-carbon metabolism, leading to reduced methyl group availability frontiersin.orgnih.gov. These mice exhibit characteristics similar to human folate deficiency, including hyperhomocysteinemia and a range of developmental phenotypes such as neural tube closure defects and fetal growth anomalies frontiersin.org. Importantly, the Mtrrgt mouse line serves as a model for transgenerational epigenetic inheritance, where developmental phenotypes and epigenetic instability, including altered DNA methylation patterns, are observed in wildtype grandprogeny of Mtrr-deficient maternal grandparents frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net. Methylome analysis in Mtrrgt/gt placentas has revealed genome-wide epigenetic instability, including differentially methylated regions (DMRs) and hypomethylation of certain repetitive elements frontiersin.orgbiorxiv.org. While germline DMRs may be reprogrammed in the placenta, some are associated with placental gene misexpression despite normalized DNA methylation, suggesting the involvement of alternative epigenetic mechanisms like histone modifications frontiersin.orgbiorxiv.orgcam.ac.uk.
Mouse models with deficiencies in other folate pathway enzymes, such as ALDH1L1 (10-formyltetrahydrofolate dehydrogenase), also demonstrate altered folate metabolism and sex-specific metabolic and histological changes mdpi.commdpi.com. ALDH1L1 knockout mice show depleted folate and dihydrofolate in the liver, along with higher levels of 5-MTHF, illustrating the complex metabolic reprogramming that occurs when folate pathways are disrupted mdpi.com.
These genetically modified animal models, by allowing controlled manipulation of folate metabolism and 5-MTHF availability, are instrumental in unraveling the complex interplay between genetic factors, one-carbon metabolism, and epigenetic regulation, providing crucial insights into the molecular basis of developmental defects and other pathologies linked to folate deficiency.
L Methylfolate in Core Cellular and Biochemical Homeostasis
Regulation and Maintenance of Homocysteine Homeostasis
A primary function of L-Methylfolate is its role in the remethylation of homocysteine to methionine wikipedia.orgnih.govcreative-proteomics.com. This reaction is catalyzed by the enzyme methionine synthase (MTR), which requires vitamin B12 as a cofactor creative-proteomics.comtavernarakislab.grnih.gov. L-Methylfolate donates a methyl group to vitamin B12, which in turn transfers it to homocysteine, thereby converting homocysteine into methionine researchgate.net. This process is crucial for preventing the accumulation of homocysteine in the bloodstream frontiersin.org. Elevated levels of homocysteine are associated with various health concerns creative-proteomics.commdpi.com. Plasma homocysteine levels are considered an indirect indicator of folate status nih.gov. Research indicates that L-Methylfolate is highly effective at reducing homocysteine levels methylpro.com.
Pivotal Role in De Novo DNA and RNA Biosynthesis
L-Methylfolate, through its participation in the folate cycle, is indispensable for the de novo synthesis of purines and thymidylate, the essential building blocks of DNA and RNA wikipedia.orgcreative-proteomics.comresearchgate.netmdpi.com. The folate cycle provides the necessary one-carbon units for these biosynthetic pathways mdpi.comfrontiersin.org. Specifically, 5,10-methylenetetrahydrofolate, a derivative generated within the folate cycle, is required for the synthesis of thymidylate, which is crucial for DNA replication and repair creative-proteomics.commdpi.com. Formyl groups carried by other folate derivatives, such as 10-formyltetrahydrofolate, are utilized in the synthesis of purine (B94841) rings mdpi.commdpi.com. In rapidly dividing cells, the demand for nucleotides is particularly high, underscoring the vital role of one-carbon metabolism and, consequently, L-Methylfolate in supporting cell proliferation creative-proteomics.com. Studies have shown that folate deficiency can impair DNA synthesis and lead to the misincorporation of uracil (B121893) into DNA, potentially causing DNA damage aai.orgnih.gov.
Contribution to the Metabolism of Essential Amino Acids
L-Methylfolate is directly involved in the metabolism of several essential amino acids, most notably through its role in the methionine cycle nih.govnutripath.com.au. By facilitating the conversion of homocysteine to methionine, L-Methylfolate ensures the regeneration of methionine, an essential amino acid required for protein synthesis and other metabolic processes wikipedia.orgcreative-proteomics.com. Furthermore, the folate cycle is intricately linked to the interconversion of serine and glycine (B1666218), with serine serving as a major source of one-carbon units that enter the folate pathway via the enzyme serine hydroxymethyltransferase (SHMT) oncotarget.comspandidos-publications.comrupress.org. This interconnectedness highlights L-Methylfolate's indirect but crucial contribution to the availability and metabolism of these amino acids.
Support for Cellular Growth and Proliferation Processes
The fundamental roles of L-Methylfolate in nucleotide synthesis and amino acid metabolism directly support cellular growth and proliferation nutripath.com.au. Adequate availability of L-Methylfolate is essential for cells to synthesize the DNA and RNA required for division and to produce the proteins and other biomolecules necessary for increasing cellular mass creative-proteomics.comresearchgate.net. Research indicates that folate deficiency can reduce the proliferation of various cell types, including lymphocytes, and induce cell cycle arrest aai.orgnih.gov. The ability of L-Methylfolate to support rapid cell division is particularly relevant in tissues with high turnover rates creative-proteomics.com. Studies have demonstrated that higher concentrations of L-Methylfolate can increase cell proliferation in certain cell lines uchile.cl.
Participation in Endogenous Detoxification Pathways
L-Methylfolate plays a significant role in endogenous detoxification pathways, primarily through its contribution to methylation and the synthesis of glutathione (B108866) nih.govgertitashkomd.comxcode.life. As the methyl donor in the conversion of homocysteine to methionine, L-Methylfolate supports the generation of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of methylation reactions in the body nih.govnih.govxcode.life. Methylation is a critical process involved in the metabolism and elimination of various endogenous compounds and toxins xcode.life. Furthermore, the one-carbon metabolism network, linked to the methionine cycle, intersects with the transsulfuration pathway, which is responsible for the synthesis of cysteine, a precursor for glutathione creative-proteomics.comcreative-proteomics.commdpi.com. Glutathione is a major cellular antioxidant crucial for detoxifying reactive oxygen species and maintaining cellular redox balance creative-proteomics.commdpi.com.
Emerging Avenues and Future Directions in L Methylfolate Research
Further Elucidation of Intricate Molecular Interconnections within Folate and One-Carbon Metabolic Networks
L-methylfolate is a central player in one-carbon metabolism, an interconnected network of biochemical reactions involving the transfer of one-carbon units. This network includes the folate cycle and the methionine cycle, which are critical for DNA synthesis, methylation reactions, and amino acid metabolism. researchgate.netoregonstate.edu L-methylfolate facilitates the conversion of homocysteine to methionine, a reaction requiring vitamin B12 as a cofactor and catalyzed by methionine synthase (MS). wikipedia.orgcreative-proteomics.com Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for numerous biological methylation reactions, including DNA, RNA, and protein methylation. biorxiv.orgmdpi.com
Development and Refinement of Advanced Analytical Techniques for Comprehensive Folate Metabolome Profiling
Accurate and comprehensive analysis of folate and its various metabolic forms, collectively known as the folate metabolome, is crucial for understanding the impact of L-methylfolate status on biological processes. Traditional methods have often focused on measuring total folate levels, but emerging research highlights the importance of quantifying specific folate species and their relative concentrations. creative-proteomics.comnih.gov
Future directions in this area involve the development and refinement of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). creative-proteomics.comcreative-proteomics.com These techniques enable detailed profiling and quantification of a wide range of metabolites within the one-carbon metabolic network. creative-proteomics.comcreative-proteomics.comaxispharm.com
Researchers are utilizing both targeted and untargeted metabolomics approaches to gain a more complete picture of how L-methylfolate availability affects the levels of other key metabolites, such as homocysteine, methionine, and SAM. creative-proteomics.comnih.govcreative-proteomics.comaxispharm.com Stable isotope tracing is another powerful technique being employed to trace the flow of one-carbon units through metabolic pathways and assess metabolic fluxes. creative-proteomics.com
The goal is to develop highly sensitive and specific methods that can accurately measure folate metabolites in various biological samples, including blood, tissues, and cerebrospinal fluid. nih.govaxispharm.com These advancements in analytical techniques will facilitate a deeper understanding of folate metabolism in health and disease and support the discovery of biomarkers related to folate status and metabolic dysregulation. creative-proteomics.comcreative-proteomics.com
Exploration of Specific L-Methylfolate Interactions with Intracellular Signaling Cascades
Beyond its well-established role in one-carbon metabolism and epigenetics, research is beginning to explore potential direct or indirect interactions of L-methylfolate with intracellular signaling cascades. While the precise mechanisms are still being elucidated, there is growing interest in how L-methylfolate might influence cellular communication and regulatory pathways.
L-methylfolate is known to cross the blood-brain barrier and is involved in the synthesis of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), suggesting an interaction with signaling pathways in the nervous system. cambridge.orgmedicalnewstoday.comfrontiersin.org Its role in regulating tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for the synthesis of these monoamine neurotransmitters, points to an indirect influence on signaling. cambridge.orgfrontiersin.org
Furthermore, L-methylfolate's impact on methylation processes could potentially affect the methylation status and function of various proteins involved in signaling cascades. Future research may investigate how altered L-methylfolate levels or metabolism influence specific signaling pathways related to cell growth, differentiation, stress responses, and inflammation. mdpi.comfrontiersin.org Understanding these interactions could reveal novel mechanisms by which L-methylfolate exerts its biological effects and identify new targets for therapeutic intervention.
Some studies suggest that L-methylfolate's influence on the conversion of homocysteine to methionine may impact the availability of SAM, which, as a methyl donor, could affect the methylation of proteins involved in signaling. mdpi.commdpi.com Research into the potential for L-methylfolate to influence pathways like the Erk1/2 and Akt signaling pathways, which have been implicated in neuronal survival and growth, is also an area of interest. researchgate.net
Understanding the Long-Term and Transgenerational Epigenetic Consequences of Altered Folate Metabolism
An exciting and relatively new area of research focuses on the long-term and even transgenerational epigenetic consequences of altered folate metabolism. Studies in animal models have provided compelling evidence that nutritional deficiencies or genetic disruptions in folate metabolism in one generation can lead to epigenetic changes that are transmitted to subsequent generations, affecting their development and health outcomes. biorxiv.orgyoutube.comnih.govnih.govfrontiersin.org
Research has shown that a mutation in the methionine synthase reductase (Mtrr) gene, crucial for folate utilization, in maternal grandparents can result in developmental abnormalities and epigenetic instability in wild-type grandprogeny, persisting for multiple generations. youtube.comnih.govnih.gov These effects appear to be transmitted through the germline via epigenetic factors, independent of the physiological environment and genomic sequence. nih.gov
Future research aims to further unravel the mechanisms underlying this transgenerational epigenetic inheritance. This includes identifying the specific epigenetic marks (e.g., DNA methylation patterns, histone modifications) that are transmitted and how they influence gene expression and phenotypic outcomes in later generations. biorxiv.orgyoutube.com Studies will also investigate the potential for environmental factors and nutritional interventions to mitigate or reverse these transgenerational epigenetic effects. biorxiv.orgyoutube.com
Understanding the long-term and transgenerational impact of folate metabolism is crucial for public health, as it suggests that nutritional status and metabolic health in one generation can have lasting consequences for the health of future generations. youtube.comnih.gov This area of research highlights the profound influence of metabolism on the epigenome and the potential for epigenetic inheritance to contribute to the prevalence of certain diseases across generations. biorxiv.orgyoutube.com
Q & A
Q. What are the primary biochemical pathways influenced by methyl-folic acid in cellular metabolism?
Methyl-folic acid (tetrahydrofolate derivatives) plays a critical role in one-carbon transfer reactions, essential for DNA biosynthesis (e.g., thymidylate and purine synthesis) and methylation cycles (e.g., homocysteine remethylation to methionine). Deficiencies disrupt these pathways, leading to impaired DNA replication and hyperhomocysteinemia, which are linked to developmental defects like neural tube disorders . Researchers should validate these pathways using isotopic tracer studies or enzyme activity assays in in vitro models.
Q. How does methyl-folic acid deficiency impact DNA biosynthesis and methylation processes?
Deficiency reduces tetrahydrofolate availability, limiting methyl group donation for nucleotide synthesis and methylation reactions. This leads to uracil misincorporation into DNA and hypomethylation of proteins/lipids, which can be quantified via LC-MS/MS analysis of homocysteine levels or PCR-based detection of DNA strand breaks . Baseline studies should include control groups with standardized folate diets to isolate deficiency effects.
Q. What experimental models are suitable for studying methyl-folic acid’s role in epigenetic regulation?
In vitro models (e.g., human cell lines with folate-depleted media) and in vivo models (e.g., knockout mice for folate transporters like RFC1 or PCFT) are widely used. Researchers must document folate concentrations in growth media and serum, as variability can confound results . Include methylation-specific PCR or whole-genome bisulfite sequencing to assess epigenetic changes.
Advanced Research Questions
Q. How can conflicting data on methyl-folic acid’s efficacy in disease models be reconciled?
Contradictions often arise from variability in dosing regimens, genetic polymorphisms (e.g., MTHFR C677T), or interaction with other nutrients (e.g., vitamin B12). Meta-analyses using PRISMA guidelines (Figure 1, ) and stratification by genetic or dietary covariates are recommended. Sensitivity analyses should test robustness against confounding variables .
Q. What experimental strategies are recommended to address contradictory findings in methyl-folic acid’s role in epigenetic regulation?
Employ multi-omics approaches (e.g., integrating transcriptomics, methylomics, and metabolomics) to identify pathway crosstalk. Replicate studies across diverse cohorts to account for population-specific genetic or environmental factors. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
Q. How should researchers design dose-response studies for methyl-folic acid in preclinical trials?
Use adaptive trial designs with escalating doses, incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling. Measure plasma folate levels via immunoassays and correlate with tissue-specific biomarkers (e.g., liver SAM:SAH ratios). Ensure compliance with ARRIVE guidelines for animal studies to enhance reproducibility .
Q. What methodologies optimize reproducibility in methyl-folic acid studies?
- Standardization: Predefine folate sources (e.g., 5-MTHF vs. folic acid) and storage conditions to prevent degradation.
- Data transparency: Publish raw datasets (e.g., HPLC chromatograms, methylation arrays) in public repositories like Zenodo.
- Supplementary Materials: Provide detailed protocols for folate extraction and quantification, as outlined in Beilstein Journal guidelines .
Q. How can researchers evaluate methyl-folic acid’s interaction with other one-carbon metabolism cofactors (e.g., vitamin B12)?
Use factorial experimental designs to test synergistic/antagonistic effects. For example, co-supplementation studies in B12-deficient models with methylmalonic acid (MMA) as a biomarker. Statistical tools like ANOVA with interaction terms are critical .
Methodological Guidance
- Data Contradiction Analysis: Apply Bradford-Hill criteria to assess causality in observational studies. For example, evaluate consistency across cohorts and biological plausibility when linking methyl-folic acid to disease outcomes .
- Ethical Considerations: In clinical trials, monitor for masking B12 deficiency (which folate supplementation can exacerbate). Include informed consent protocols detailing risks .
- Literature Reviews: Prioritize primary sources (e.g., clinical trial registries) over reviews to avoid citation bias. Use tools like Covidence for systematic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
